molecular formula C8H16O B107209 3,4-Dimethyl-2-hexanone CAS No. 19550-10-8

3,4-Dimethyl-2-hexanone

Cat. No.: B107209
CAS No.: 19550-10-8
M. Wt: 128.21 g/mol
InChI Key: YGXOERUAAWTDEV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-hexanone: is an organic compound with the molecular formula C8H16O . It is a ketone, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is known for its distinct structure, where the carbonyl group is located at the second carbon of the hexane chain, and two methyl groups are attached to the third and fourth carbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-hexanone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of 3,4-dimethylhexane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, this compound is produced through the oxidation of 3,4-dimethylhexanol . This process involves the use of oxidizing agents such as potassium dichromate or chromium trioxide in the presence of sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete oxidation of the alcohol to the ketone .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, chlorine, acidic conditions.

Major Products Formed:

Scientific Research Applications

3,4-Dimethyl-2-hexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-hexanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various adducts and intermediates, which can further undergo transformations to yield different products. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and receptors .

Comparison with Similar Compounds

    2-Hexanone: Similar structure but lacks the methyl groups at the third and fourth carbons.

    3,4-Dimethyl-2-pentanone: Similar structure but has a shorter carbon chain.

    3,4-Dimethyl-2-heptanone: Similar structure but has a longer carbon chain.

Uniqueness: 3,4-Dimethyl-2-hexanone is unique due to its specific arrangement of methyl groups and the position of the carbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

3,4-dimethylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-5-6(2)7(3)8(4)9/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXOERUAAWTDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871301
Record name 3,4-Dimethylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-10-8
Record name 2-Hexanone, 3,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-2-hexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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